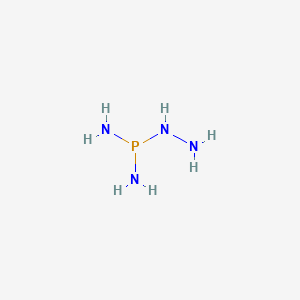
Phosphorohydrazidous diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorohydrazidous diamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus and hydrazide groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorohydrazidous diamide typically involves the reaction of phosphorus trichloride with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to ensure the stability of the intermediate products. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + \text{N}_2\text{H}_4 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorohydrazidous diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorohydrazidous oxide.
Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.
Substitution: The hydrazide groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorohydrazidous oxide, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Phosphorohydrazidous diamide has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphorohydrazidous diamide exerts its effects involves the interaction of its phosphorus and hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.
Comparaison Avec Des Composés Similaires
Phosphorohydrazidous diamide can be compared with other similar compounds such as:
Phosphorohydrazidous oxide: Formed through the oxidation of this compound, it shares similar reactivity but differs in its oxidation state.
Phosphorohydrazidous chloride: Another related compound, it is used in different synthetic applications due to its distinct chemical properties.
Hydrazidophosphoric acid: This compound has similar functional groups but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of phosphorus and hydrazide groups, which confer distinct reactivity and versatility compared to other related compounds.
Conclusion
This compound is a versatile and reactive compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic development. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propriétés
Numéro CAS |
60031-50-7 |
|---|---|
Formule moléculaire |
H7N4P |
Poids moléculaire |
94.06 g/mol |
InChI |
InChI=1S/H7N4P/c1-4-5(2)3/h4H,1-3H2 |
Clé InChI |
JZGQRXSDEDZVOD-UHFFFAOYSA-N |
SMILES canonique |
NNP(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



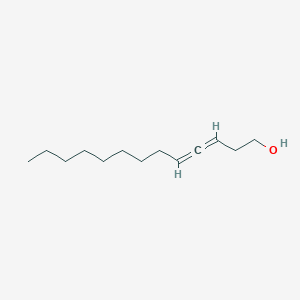

![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
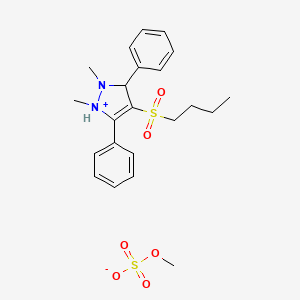

![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
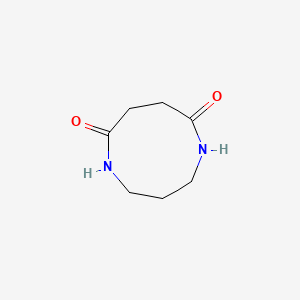

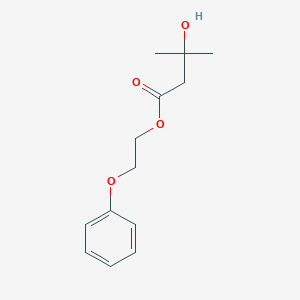


![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
